molecular formula C9H15NO5 B3007176 Oxalic acid;(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine CAS No. 1909301-22-9

Oxalic acid;(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine

Cat. No.: B3007176
CAS No.: 1909301-22-9
M. Wt: 217.221
InChI Key: HXMJGVYKDQYCFA-DXLXMOALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalic acid;(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine is a useful research compound. Its molecular formula is C9H15NO5 and its molecular weight is 217.221. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthesis

  • Aminocarbonylation of Aryl Halides

    Oxalic acid has been utilized as a CO source for the aminocarbonylation of aryl halides with amines, a process catalyzed by polystyrene-supported palladium nanoparticles. This method aids in the synthesis of amides and isoindolinones, offering an environmentally benign and operationally simple approach (Reddy et al., 2019).

  • Synthesis of Flavones

    Oxalic acid has been employed as a catalyst for converting 2-hydroxychalcones into flavones, demonstrating effectiveness across various substrates ranging from electron-deficient to electron-rich aryl aldehydes (Zambare et al., 2009).

Crystal Chemistry

  • Hydrate Forms of Oxalic Acid: Research on oxalic acid's crystal chemistry led to the discovery of two previously unreported sesquihydrates, contributing to the understanding of its crystalline structure (Wenger & Bernstein, 2007).

Organic Chemistry

  • Synthesis of Chiral Cyclopropane Units

    The synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine has been achieved, illustrating the use of cyclopropane rings in biologically active compounds (Kazuta et al., 2002).

  • Formation of Oxomalondiamides

    Derivatives of oxalic acid monoamides have been utilized to form oxomalondiamides, showcasing their potential in creating complex organic molecules (Wasserman et al., 2000).

  • Friedländer Quinoline Synthesis

    Oxalic acid acts as an efficient catalyst in the condensation of 2-aminoaryl ketones with carbonyl compounds for the synthesis of quinolines, highlighting its role in facilitating complex organic reactions (Dabiri et al., 2007).

Environmental Studies

  • Oxalic Acid in the Atmosphere

    Studies have investigated the formation of oxalic acid in the troposphere and its role in atmospheric chemistry, contributing to our understanding of environmental processes (Crahan et al., 2004).

  • Role in Soil Nutrient Bioavailability

    Oxalic acid influences the extraction and release of potassium from soils and minerals, playing a significant role in improving soil nutrient bioavailability (Tu et al., 2007).

  • Removal of Heavy Metals

    Modification of biochar with oxalic acid has shown improvements in the removal of Cr(VI) from the environment, demonstrating its potential in environmental remediation (Min et al., 2022).

  • Advanced Oxidation Processes

    Oxalic acid plays a role in the mineralization of persistent by-products in electrochemical advanced oxidation processes, contributing to the treatment of wastewater (Garcia-Segura & Brillas, 2011).

Properties

IUPAC Name

oxalic acid;(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c8-6-4-5(6)7-2-1-3-9-7;3-1(4)2(5)6/h5-7H,1-4,8H2;(H,3,4)(H,5,6)/t5-,6-,7?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMJGVYKDQYCFA-DXLXMOALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CC2N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)[C@@H]2C[C@H]2N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.